

Application Notes and Protocols for Isovaleraldehyde in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: *Isovaleraldehyde*

Cat. No.: B047997

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Introduction

Isovaleraldehyde, also known as 3-methylbutanal, is a branched-chain aliphatic aldehyde that is a significant component in the flavor and fragrance industry.^[1] It is a colorless liquid at room temperature with a characteristic pungent, powerful, and acrid odor.^{[1][2]} When diluted, its aroma profile transforms into more desirable notes described as fruity, malty, nutty, and reminiscent of chocolate or apple.^{[2][3][4]} This dual sensory characteristic makes it a versatile ingredient, capable of imparting powerful lift and specific flavor profiles in a wide range of products.

Naturally, **isovaleraldehyde** is found in a variety of essential oils, including orange, lemon, and peppermint, and is a volatile component in many foods and beverages like apples, cheese, beer, coffee, and chocolate.^{[2][5][6][7]} Its formation in fermented products and heated foods often results from the Strecker degradation of the amino acid L-leucine during Maillard reactions.^{[1][8]}

Industrially, **isovaleraldehyde** serves not only as a direct flavoring agent and fragrance component but also as a crucial chemical intermediate for the synthesis of other aroma chemicals, pharmaceuticals, and pesticides.^{[9][10]} Its applications range from enhancing fruity and cocoa notes in confectionery to providing a malty character in beverages and baked goods.^{[1][11]}

Physicochemical and Organoleptic Properties

The physical and chemical properties of **isovaleraldehyde** are fundamental to its application, handling, and storage.

Property	Value	Reference(s)
Chemical Formula	C ₅ H ₁₀ O	[1][12]
Molecular Weight	86.13 g/mol	[1][12]
CAS Number	590-86-3	[9]
FEMA Number	2692	[12]
Appearance	Clear, colorless to pale yellow liquid	[1][9]
Odor (Concentrated)	Pungent, choking, acrid, suffocating	[2][5]
Odor (Diluted)	Malty, fruity, cocoa-like, apple-like, nutty, chocolate, peach, ethereal	[1][2]
Taste	Fruity, characteristic	[9][13]
Boiling Point	90-93 °C	[1][6][12]
Melting Point	-51 °C	[5][9][12]
Density	~0.803 g/mL at 25 °C	[1][2]
Refractive Index	~1.388 at 20 °C	[2][5]
Solubility	Slightly soluble in water (15 g/L at 20°C); miscible with most organic solvents, alcohols, and ethers.	[1][3][5]
Flash Point	-5 to 0.5 °C (closed cup)	[12]
Odor Threshold	~0.1 ppb in air	[1]

Applications in Flavor Formulations

Isovaleraldehyde is highly valued for its ability to create and enhance specific "brown" and "fruity" flavor profiles. Its potent malty character is defining in many applications.[11]

Flavor Category	Application Notes	Suggested Use Level (in flavor concentrate)	Reference(s)
Malt	Considered a key, defining component for malt and malted milk profiles.	300 - 3,000 ppm	[11]
Chocolate/Cocoa	Imparts nutty, cocoa-like notes. Provides a distinctive "lift" to chocolate fragrances. Used at higher levels for dark chocolate and lower for milk chocolate profiles.	500 - 1,000 ppm	[1] [4] [11]
Coffee	Adds pungency and lift to roasted coffee flavors.	200 - 2,000 ppm	[11]
Fruit	Used to bring a liquorous head note to cherry profiles. [12] Brightens both red and white grape flavors and adds lift to raisin and other dried fruit notes.	200 - 1,000 ppm	[11] [12]
Savory	Enhances cooked notes in cheese flavors, especially toasted cheddar. [11] Lifts tomato profiles. [11] Found naturally in chicken, fish, and beef. [10] [12]	1,000 - 3,000 ppm (Cheese)	[11]

Bakery	Contributes to the crust notes in baked goods.	Up to 2,000 ppm or higher	[11]
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Note: The suggested use levels are for a flavor concentrate intended to be dosed at approximately 0.05% in a final food or beverage product.[11]

Applications in Fragrance Formulations

In perfumery, **isovaleraldehyde** is used for its powerful aldehydic effect and its ability to introduce unique fruity and gourmand notes.

- Top Notes: Provides a powerful, diffusive, and liquorous head note, particularly effective in cherry and chocolate-themed fragrances.[12]
- Gourmand Notes: Its complex character, which shifts from pungent to fruity and chocolate-like upon dilution, is leveraged to create rich cocoa and peachy undertones.[1][4]
- Modification: It can be used to give a distinctive cocoa lift to a variety of fragrance compositions.[4]

Role as a Chemical Intermediate

Isovaleraldehyde is a versatile building block in organic synthesis for creating other valuable flavor and fragrance compounds as well as pharmaceuticals.

Fig. 1: Role of **Isovaleraldehyde** in F&F and Synthesis.

Experimental Protocols & Methodologies

The following sections outline methodologies for the synthesis and analysis of **isovaleraldehyde**. These are intended as summaries and guides for researchers, and specific parameters should be optimized for laboratory conditions.

This method is a common laboratory preparation for **isovaleraldehyde**.[6][14]

Principle: Primary alcohols can be oxidized to aldehydes using a mild oxidizing agent, such as a chromate salt under acidic conditions. Careful control of temperature and immediate

distillation of the product is required to prevent over-oxidation to the carboxylic acid (isovaleric acid).

Materials:

- Isoamyl alcohol (3-methyl-1-butanol)
- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$)
- Sulfuric acid (H_2SO_4)
- Water
- Distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure Outline:

- Prepare a solution of sodium dichromate in water in a reaction flask equipped with a dropping funnel, thermometer, and distillation head.
- Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to prepare the oxidizing solution (chromic acid).
- Add isoamyl alcohol to the dropping funnel.
- Gently heat the chromic acid solution to just below the boiling point of **isovaleraldehyde** (~92°C).
- Slowly add the isoamyl alcohol dropwise to the oxidizing solution. The aldehyde will form and distill out of the reaction mixture as it is formed.
- Collect the distillate, which will be a mixture of **isovaleraldehyde** and water.
- Separate the organic layer using a separatory funnel.

- Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
- Dry the crude **isovaleraldehyde** over an anhydrous drying agent (e.g., MgSO₄).
- Perform a final fractional distillation to purify the **isovaleraldehyde**.

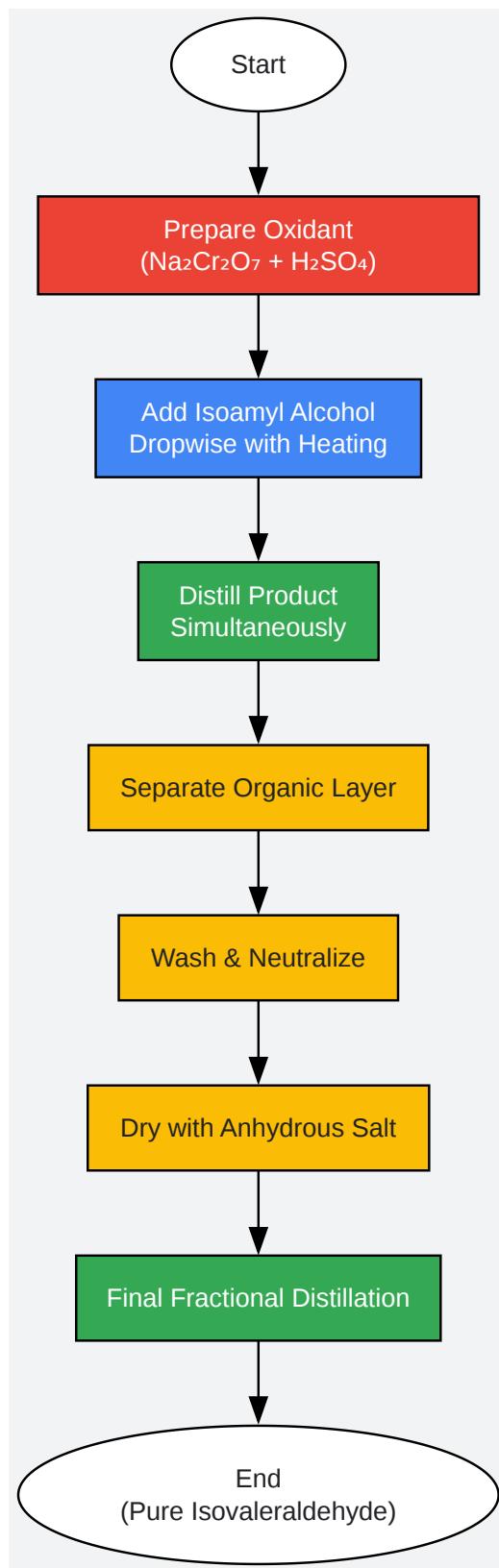
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Fig. 2: Workflow for **Isovaleraldehyde** Synthesis via Oxidation.

This protocol outlines the production of "natural" **isovaleraldehyde**, a key process in food chemistry.^[8]

Principle: The Strecker degradation, a component of the Maillard reaction, involves the reaction of an amino acid (L-leucine) with a dicarbonyl compound (formed from a reducing sugar like D-glucose) to produce an aldehyde with one fewer carbon atom than the original amino acid.

Materials:

- L-Leucine
- D-Glucose
- Phosphate buffer solution
- High-pressure reactor or suitable sealed reaction vessel
- Solvent for extraction (e.g., dichloromethane)
- Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure Outline:

- Dissolve L-leucine and D-glucose in a phosphate buffer. An optimal molar ratio of glucose to leucine is approximately 4:1.^[8]
- Adjust the pH of the solution to approximately 5.0.^[8]
- Transfer the solution to a high-pressure reactor.
- Heat the sealed reactor to a temperature of 150°C for 3 hours.^[8]
- After cooling, extract the reaction mixture with an appropriate organic solvent.
- Analyze the organic extract by GC-MS to identify and quantify the yield of **isovaleraldehyde**.

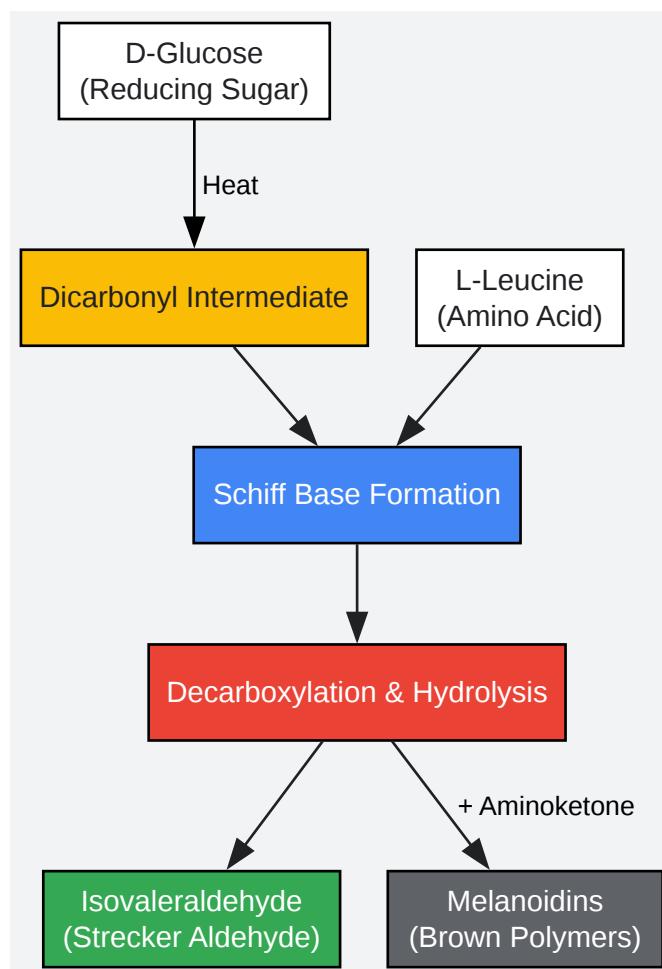
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Fig. 3: Simplified Strecker Degradation Pathway to **Isovaleraldehyde**.

This method is suitable for quantifying **isovaleraldehyde** in complex matrices like beverages or food products.[2][15]

Principle: Volatile compounds from a sample are partitioned into the headspace of a sealed vial and adsorbed onto a coated fiber (SPME). The fiber is then transferred to the injector of a gas chromatograph, where the analytes are desorbed for separation and detection.

Materials:

- Sample (e.g., beer, olive oil)
- 20 mL headspace vials with septa

- SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[[15](#)]
- Internal standard solution (e.g., pentanal)[[15](#)]
- GC-MS system

Procedure Outline:

- Place a known amount of the sample (e.g., 10 mL) into a headspace vial.
- Add a precise volume of the internal standard solution.
- Seal the vial and place it in a temperature-controlled agitator.
- Equilibrate the sample at a set temperature (e.g., 40°C) for a specified time (e.g., 5 minutes) to allow volatiles to enter the headspace.[[15](#)]
- Expose the SPME fiber to the headspace for a defined extraction time to adsorb the volatile compounds.
- Retract the fiber and immediately introduce it into the hot GC injector port for thermal desorption of the analytes onto the analytical column.
- Run the GC-MS method with an appropriate temperature program to separate the compounds.
- Identify **isovaleraldehyde** by its retention time and mass spectrum. Quantify using the peak area ratio relative to the internal standard.

Safety and Handling

Isovaleraldehyde is a highly flammable liquid and vapor.[[2](#)] It can cause skin and eye irritation, and may cause respiratory irritation upon inhalation. All handling should be performed in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[[9](#)] It is sensitive to air and light and may oxidize to isovaleric acid.[[2](#)][[16](#)]

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